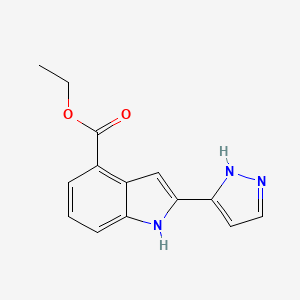
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a furan ring, a chloro substituent, and a pyrrolidinyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- involves several steps, typically starting with the preparation of the furan ring followed by the introduction of the chloro and pyrrolidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites or altering the function of target molecules, resulting in changes in cellular processes.
Comparaison Avec Des Composés Similaires
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- can be compared with other similar compounds, such as:
2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)-: This compound has a similar structure but with dimethyl groups instead of the original substituents.
2-Furancarboxamide, 4-chloro-N-phenyl-5-(1-pyrrolidinyl)-: Another similar compound with a phenyl group replacing the original substituents
Propriétés
Numéro CAS |
826991-40-6 |
|---|---|
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
4-chloro-5-pyrrolidin-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-5-7(8(11)13)14-9(6)12-3-1-2-4-12/h5H,1-4H2,(H2,11,13) |
Clé InChI |
HDJGXFSMKXSUJX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=C(O2)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


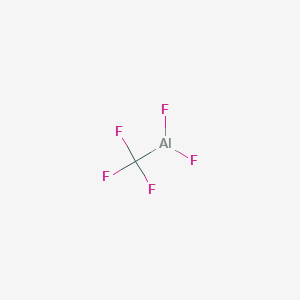
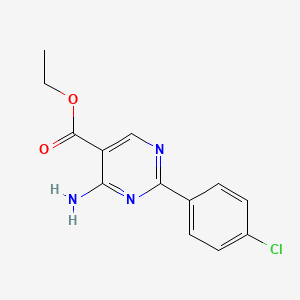


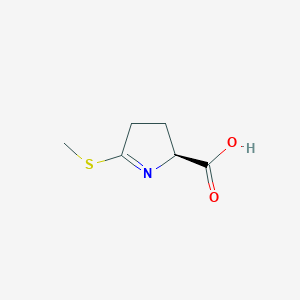

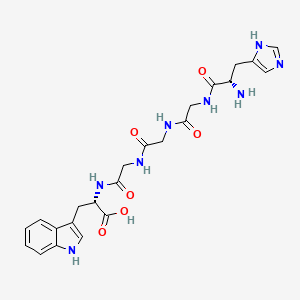
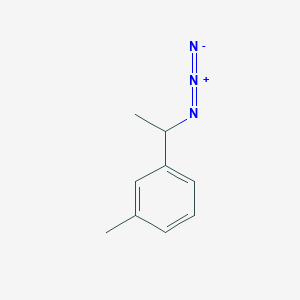

![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)

